molecular formula C9H5F3N2O2 B1530520 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid CAS No. 1374258-59-9

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Cat. No. B1530520
M. Wt: 230.14 g/mol
InChI Key: FHKPNGNKOMYRKN-UHFFFAOYSA-N
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Description

The compound “3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid” contains an indazole ring which is a bicyclic compound consisting of fused benzene and pyrazole rings. The “3-(Trifluoromethyl)” indicates a trifluoromethyl group (-CF3) attached to the third carbon of the indazole ring. The “5-carboxylic acid” indicates a carboxylic acid group (-COOH) attached to the fifth carbon of the indazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, with the trifluoromethyl group providing electron-withdrawing character, and the carboxylic acid group capable of forming hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the carboxylic acid group. The trifluoromethyl group could potentially undergo reactions with nucleophiles, while the carboxylic acid group could participate in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to significantly influence the electronegativity, lipophilicity, and metabolic stability of a molecule .

Scientific Research Applications

1. Supramolecular Structure Analysis

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid, as part of the NH-indazoles family, has been studied for its supramolecular structure. X-ray crystallography has revealed that these compounds are 1H-tautomers and exhibit unique structural properties, such as forming helices of three-fold screw axis in their crystalline form. These properties are influenced by supramolecular interactions like hydrogen bonds and aromatic interactions (Teichert et al., 2007).

2. Synthesis and Functionalization

The compound has been used in the synthesis of various derivatives with potential biological activities. For example, its transformation into pseudo-cross-conjugated mesomeric betaines and N-heterocyclic carbenes of indazole has been explored. These derivatives have applications in the synthesis of amidates and other functional compounds (Schmidt et al., 2006).

3. Medicinal Chemistry

Although direct medicinal applications of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid were excluded from this inquiry, its derivatives have been investigated for various biological activities. For instance, synthesis of triazoles and their antimicrobial activity has been studied, showing the potential of these derivatives in medicinal chemistry (Holla et al., 2005).

4. Catalysis and Chemical Synthesis

The compound has been a focus in studies involving catalysis and chemical synthesis. For instance, its role in the regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free conditions demonstrates its potential as a building block in organic synthesis (Murugan et al., 2019).

5. Thermodynamic Properties

Studies on the enthalpy of formation for indazoles, including 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid, contribute to understanding their thermodynamic properties. These studies are crucial for predicting the behavior of these compounds under different conditions (Orozco-Guareño et al., 2019).

6. Coordination Chemistry

Research on coordination polymers involving 1H-indazole-3-carboxylic acid provides insight into the potential of these compounds in the field of coordination chemistry. Such studies are relevant for the development of new materials and catalytic systems (Szmigiel-Bakalarz et al., 2020).

Safety And Hazards

As with any chemical compound, handling “3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The study of compounds containing indazole rings and trifluoromethyl groups is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential applications .

properties

IUPAC Name

3-(trifluoromethyl)-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-3-4(8(15)16)1-2-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKPNGNKOMYRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Griffith, RL Dow, K Huard… - Journal of medicinal …, 2013 - ACS Publications
Acetyl-CoA carboxylase (ACC) catalyzes the rate-determining step in de novo lipogenesis and plays a crucial role in the regulation of fatty acid oxidation. Alterations in lipid metabolism …
Number of citations: 40 pubs.acs.org

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